molecular formula C18H24N4O B195961 Granisetrón CAS No. 109889-09-0

Granisetrón

Número de catálogo: B195961
Número CAS: 109889-09-0
Peso molecular: 315.4 g/mol
Clave InChI: MFWNKCLOYSRHCJ-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Granisetron is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy and radiotherapy . It is also used to prevent and treat nausea and vomiting that may occur after treatment with cancer medicines (chemotherapy or radiation), including high-dose cisplatin .


Synthesis Analysis

Granisetron undergoes various chemical reactions for its synthesis. It has been found to be relatively unstable under acidic, alkaline, and oxidative conditions . The multivariate calibration technique relies on linear regression equations and employs correlation between absorbance and concentration at five different wavelengths .


Molecular Structure Analysis

Granisetron has a molecular formula of C18H24N4O and an average molecular weight of 312.409 Da . The aromatic end of the molecule is an indazole . The λmax of Granisetron was found to be at 302 nm .


Chemical Reactions Analysis

Granisetron is a potent and highly selective antagonist of 5-HT3 receptors. Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) .


Physical And Chemical Properties Analysis

Granisetron has a molecular formula of C18H24N4O and a molecular weight of 312.41. It is soluble in DMSO at 11 mg/mL . Granisetron hydrochloride has a molecular formula of C18H24N4O.HCl and a molecular weight of 348.87. It is soluble in water at 80 mg/mL and in DMSO at 4 mg/mL .

Aplicaciones Científicas De Investigación

Manejo de náuseas y vómitos inducidos por quimioterapia (CINV)

El granisetrón es una opción crucial y altamente eficaz para mitigar las náuseas y los vómitos inducidos por quimioterapia (CINV) en pacientes con cáncer . Sus propiedades antieméticas lo hacen valioso durante los regímenes de quimioterapia.

Administración intranasal para la emesis inducida por quimioterapia

Los investigadores han explorado la administración intranasal de this compound para mejorar su distribución cerebral y controlar la emesis inducida por quimioterapia. La formulación de cubosomas cargados con this compound (GS-CBS) utilizando monooléato de glicerol (GMO), poloxámero 407 (P 407) y Tween 80 (T 80) ha mostrado promesa. La fórmula optimizada demostró liberación sostenida, mayor permeabilidad a través de la mucosa nasal y mejor estabilidad física. El gel cubosomal in situ fue seguro y biocompatible cuando se aplicó a la mucosa nasal, mejorando la biodisponibilidad y la distribución cerebral .

Prevención de náuseas y vómitos postoperatorios refractarios (PONV)

El this compound ha sido eficaz en pacientes refractarios a otros antieméticos. Por ejemplo, el this compound oral (1 mg al día) ha demostrado eficacia en la prevención del PONV refractario, incluso en pacientes que no respondieron bien a los antagonistas de la dopamina .

Práctica clínica para la prevención de PONV

En la práctica clínica, el this compound se usa ampliamente para la prevención de PONV. Representa una proporción significativa (85,4%) de los casos positivos en varios departamentos, incluyendo cirugía general, cirugía hepatobiliar y pancreática, y urología .

Prevención de náuseas y vómitos inducidos por radiación (RINV)

El this compound ha demostrado eficacia en la prevención del RINV, particularmente en pacientes refractarios a otros antieméticos. Su uso ha llevado a la remisión inmediata de los síntomas en algunos casos .

Mecanismo De Acción

Target of Action

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .

Mode of Action

Granisetron works by binding to the 5-HT3 receptors with high affinity . This binding inhibits the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting . The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .

Biochemical Pathways

The primary biochemical pathway affected by granisetron involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, granisetron prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action helps to alleviate symptoms of nausea and vomiting.

Pharmacokinetics

Granisetron exhibits a bioavailability of 60% . It is metabolized in the liver, primarily through the processes of N-demethylation, aromatic ring oxidation, and conjugation . About 65% of the drug is bound to plasma proteins . The elimination half-life of granisetron ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .

Result of Action

The primary result of granisetron’s action is the prevention of nausea and vomiting. This is particularly beneficial in patients undergoing cancer chemotherapy, radiation therapy, and postoperative care, where these symptoms are common . By reducing these symptoms, granisetron improves patient comfort during these treatments .

Action Environment

The efficacy and stability of granisetron can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the specific chemotherapy or radiation therapy regimen used, as these treatments can vary in their emetogenic potential . Additionally, individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action .

Safety and Hazards

Granisetron may cause skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child and may cause damage to organs. It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .

Direcciones Futuras

Recent studies have suggested that granisetron may have potential uses beyond its current indications. For instance, granisetron has been found to augment the therapeutic effect of sertraline in obsessive-compulsive disorder . Further studies are suggested in this regard .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Granisetron involves several steps that include the formation of key intermediates and their subsequent reactions to form the final product.", "Starting Materials": [ "1-Methyl-1H-indazole-3-carboxylic acid", "4-Amino-5-chloro-2-methoxybenzoic acid", "Ethyl chloroformate", "Dimethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Acetic anhydride", "Sulfuric acid", "Methanol", "Water", "Ethanol" ], "Reaction": [ "Step 1: The reaction of 1-Methyl-1H-indazole-3-carboxylic acid with ethyl chloroformate in the presence of dimethylamine and sodium hydroxide leads to the formation of the key intermediate, 1-(ethylcarbamoyl)-5-methyl-1H-indazole-3-carboxylic acid.", "Step 2: The key intermediate is then reacted with sodium borohydride in methanol to reduce the carbonyl group and form the corresponding alcohol.", "Step 3: The alcohol is then treated with sulfuric acid to remove the protecting group and form the free alcohol.", "Step 4: The free alcohol is then reacted with 4-Amino-5-chloro-2-methoxybenzoic acid in the presence of sodium cyanoborohydride to form the final product, Granisetron.", "Step 5: The final product is then purified and isolated using standard techniques such as crystallization and filtration." ] }

109889-09-0

Fórmula molecular

C18H24N4O

Peso molecular

315.4 g/mol

Nombre IUPAC

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3

Clave InChI

MFWNKCLOYSRHCJ-BMSJAHLVSA-N

SMILES isomérico

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

SMILES canónico

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Apariencia

White to yellowish white crystalline powder

melting_point

219 °C (hydrochloride salt)

109889-09-0

Descripción física

Solid

Pictogramas

Irritant

Pureza

> 95%

Cantidad

Milligrams-Grams

Números CAS relacionados

107007-99-8 (mono-hydrochloride)

Solubilidad

4.34e-01 g/L

Sinónimos

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Granisetron
Reactant of Route 2
Reactant of Route 2
Granisetron
Reactant of Route 3
Reactant of Route 3
Granisetron
Reactant of Route 4
Reactant of Route 4
Granisetron
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Granisetron
Reactant of Route 6
Reactant of Route 6
Granisetron

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.